molecular formula C10H18ClNO3 B3000115 2-(8-Oxa-1-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride CAS No. 2344679-98-5

2-(8-Oxa-1-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride

Cat. No. B3000115
CAS RN: 2344679-98-5
M. Wt: 235.71
InChI Key: UUDXQIDXRPJRJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(8-Oxa-1-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride” is a chemical compound with the CAS Number: 2344679-98-5 . It has a molecular weight of 235.71 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17NO3.ClH/c12-9(13)5-8-6-10(11-7-8)1-3-14-4-2-10;/h8,11H,1-7H2,(H,12,13);1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 235.71 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Intermolecular Ugi Reaction : An intermolecular Ugi reaction involving gabapentin, which is closely related to the chemical structure of interest, demonstrates the synthesis of novel chemical compounds. This synthesis involves a reaction with glyoxal and cyclohexyl isocyanide, showing the utility of these spiro compounds in chemical synthesis (Amirani Poor et al., 2018).

  • Synthesis of Spirothiazolidinone Compounds : The synthesis of spirothiazolidinone derivatives, including those related to the 2-(8-Oxa-1-azaspiro[4.5]decan-3-yl) structure, indicates the compound's potential in creating biologically active molecules. These derivatives have been evaluated for antiviral activities, showcasing their utility in pharmacological research (Apaydın et al., 2020).

Biological and Medicinal Applications

  • Antiviral Properties : Compounds structurally similar to 2-(8-Oxa-1-azaspiro[4.5]decan-3-yl) have demonstrated significant antiviral activities, particularly against influenza A/H3N2 virus and human coronavirus 229E. This highlights the potential of these compounds in antiviral drug development (Apaydın et al., 2019).

  • Cytotoxic and Apoptotic Effects in Cancer Research : Certain derivatives of 2-(8-Oxa-1-azaspiro[4.5]decan-3-yl) exhibit cytotoxicity against various cancer cell lines. These findings are important for cancer research, indicating the potential use of these compounds in developing anticancer drugs (Turk-Erbul et al., 2021).

Chemical Structure and Reactivity Studies

  • Crystal Structure Analysis : Studies on compounds with a similar structure have provided insights into their crystal structure and stereochemistry, which is crucial for understanding their reactivity and potential applications in various fields (Wen, 2002).

  • Nematicidal Activity : Research on derivatives of 2-(8-Oxa-1-azaspiro[4.5]decan-3-yl) has shown nematicidal activities, suggesting their use in agricultural applications (Srinivas et al., 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(8-oxa-1-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c12-9(13)5-8-6-10(11-7-8)1-3-14-4-2-10;/h8,11H,1-7H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDXQIDXRPJRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(CN2)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.